5-(4-fluorophenyl)-7-methyl-4-(4-nitrobenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
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Description
5-(4-fluorophenyl)-7-methyl-4-(4-nitrobenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C23H18FN3O4 and its molecular weight is 419.412. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that benzodiazepine derivatives often interact with gaba receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, affecting mood, sleep, and cognition.
Mode of Action
Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (gaba) at the gaba-a receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
The compound likely affects the GABAergic pathway, enhancing the inhibitory effects of GABA neurotransmission. This can lead to downstream effects such as reduced anxiety, sedation, and muscle relaxation .
Pharmacokinetics
Benzodiazepines are generally well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to include enhanced GABAergic neurotransmission, leading to increased inhibitory effects in the central nervous system. This can result in outcomes such as reduced anxiety, sedation, and muscle relaxation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH can affect the compound’s stability, while individual factors like age, liver function, and concurrent medications can influence its pharmacokinetics and overall effect .
Properties
IUPAC Name |
5-(4-fluorophenyl)-7-methyl-4-(4-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4/c1-14-2-11-20-19(12-14)22(15-3-7-17(24)8-4-15)26(13-21(28)25-20)23(29)16-5-9-18(10-6-16)27(30)31/h2-12,22H,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUVHUIDLPZING-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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